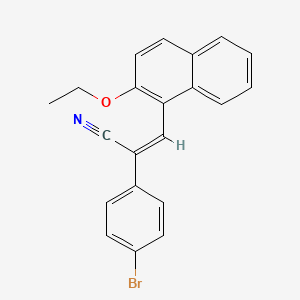![molecular formula C16H26N2O6 B5212616 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1992 by a team of researchers from the University of Bristol, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases.
作用机制
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a selective β3-adrenoceptor agonist, which means that it selectively activates the β3-adrenoceptor subtype. The β3-adrenoceptor is primarily found in adipose tissue, where it regulates lipolysis and thermogenesis. Activation of the β3-adrenoceptor by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate leads to an increase in lipolysis and thermogenesis, which in turn leads to weight loss and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has several biochemical and physiological effects, including increased energy expenditure, reduced food intake, improved glucose tolerance and insulin sensitivity, and improved cardiac function and blood pressure. These effects are primarily mediated by the activation of the β3-adrenoceptor in adipose tissue.
实验室实验的优点和局限性
One of the main advantages of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for the β3-adrenoceptor, which allows for the study of the specific effects of β3-adrenoceptor activation. However, one of the limitations of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is its relatively low potency compared to other β3-adrenoceptor agonists, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases.
2. Development of more potent and selective β3-adrenoceptor agonists for use in lab experiments and potential clinical applications.
3. Investigation of the molecular mechanisms underlying the effects of β3-adrenoceptor activation by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate.
4. Investigation of the potential side effects and safety profile of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, particularly with regard to its potential use as a therapeutic agent.
合成方法
The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethanol. This is followed by the reaction of the latter with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine. Finally, the oxalate salt of the compound is obtained by reacting it with oxalic acid.
科学研究应用
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential therapeutic applications in various fields. In the field of obesity, it has been shown to promote weight loss by increasing energy expenditure and reducing food intake. In the field of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. In the field of cardiovascular diseases, it has been shown to improve cardiac function and reduce blood pressure.
属性
IUPAC Name |
N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNQPRLAYZIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)

![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)



![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
